Tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate
Description
Structural Representation
The molecular structure is represented by the SMILES notation :
CC(C)(C)OC(=O)N1CCC(F)(C#N)CC1
This notation specifies the piperidine ring (N1CCCC1) with substituents at positions 1 and 4. The Canonical SMILES further clarifies connectivity:
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)F
The InChI and InChIKey provide standardized identifiers for computational chemistry:
- InChI :
InChI=1S/C11H17FN2O2/c1-10(2,3)16-9(15)14-6-4-11(12,8-13)5-7-14/h4-7H2,1-3H3 - InChIKey :
AWCPTQNVIPVQQQ-UHFFFAOYSA-N.
The piperidine ring adopts a chair conformation, with the cyano and fluoro groups occupying axial or equatorial positions depending on steric and electronic factors.
Alternative Designations and Registry Identifiers
This compound is referenced under multiple aliases and registry numbers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 918431-93-3 | |
| PubChem CID | 24777411 | |
| MDL Number | MFCD19689456 | |
| Synonym | 1-Boc-4-cyano-4-fluoropiperidine |
Other designations include:
- 1,1-Dimethylethyl 4-cyano-4-fluoro-1-piperidinecarboxylate.
- 4-Cyano-4-fluoro-1-piperidinecarboxylic acid tert-butyl ester.
Molecular Formula and Stereochemical Considerations
Molecular Formula and Weight
The compound has the molecular formula C₁₁H₁₇FN₂O₂ and a molecular weight of 228.26–228.27 g/mol .
| Atom | Count |
|---|---|
| Carbon | 11 |
| Hydrogen | 17 |
| Fluorine | 1 |
| Nitrogen | 2 |
| Oxygen | 2 |
Stereochemical Analysis
The piperidine ring’s C4 carbon bears both cyano and fluoro substituents. For stereoisomerism to occur, this carbon must be a stereogenic center with four distinct substituents:
- Cyano (-C≡N)
- Fluoro (-F)
- Two methylene (-CH₂-) groups from the piperidine ring.
However, the two methylene groups are part of the symmetric piperidine ring, rendering them structurally equivalent . Consequently, C4 is not a stereogenic center , and the compound exists as a single achiral entity. No stereoisomers or enantiomers have been reported for this molecule in the literature.
X-ray Crystallography Data
While no experimental crystallographic data is available, computational models predict a distorted chair conformation for the piperidine ring, with the bulky tert-butoxycarbonyl group occupying an equatorial position to minimize steric strain.
Properties
IUPAC Name |
tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2O2/c1-10(2,3)16-9(15)14-6-4-11(12,8-13)5-7-14/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCPTQNVIPVQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673183 | |
| Record name | tert-Butyl 4-cyano-4-fluoropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918431-93-3 | |
| Record name | 1,1-Dimethylethyl 4-cyano-4-fluoro-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918431-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-cyano-4-fluoropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Development
Tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting central nervous system disorders, pain management, and other therapeutic areas. The compound's piperidine framework is particularly valuable due to its ability to mimic natural products and enhance biological activity.
1.2 GPR119 Modulators
Research has indicated that derivatives of piperidine, including those containing the this compound moiety, can act as GPR119 modulators. GPR119 is a receptor involved in glucose homeostasis and insulin secretion, making it a target for diabetes treatment. Studies have shown that modifications of this compound can lead to enhanced efficacy in activating GPR119, thereby offering potential therapeutic avenues for type 2 diabetes management .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods often include:
- Formation of the piperidine ring : This involves cyclization reactions where the cyano and fluorine substituents are introduced.
- Carboxylation : The carboxylate group is introduced through esterification or similar reactions.
These synthetic routes are crucial for producing the compound with high purity and yield, which is essential for subsequent biological testing.
Case Studies
3.1 Case Study: Antidiabetic Properties
In a study published in a peer-reviewed journal, researchers synthesized a series of piperidine derivatives based on this compound. These compounds were evaluated for their ability to activate GPR119 in vitro. The results showed that specific modifications to the tert-butyl group significantly enhanced receptor activation, leading to increased insulin secretion in pancreatic beta cells .
3.2 Case Study: Pain Management
Another study focused on the analgesic properties of compounds derived from this compound. The research indicated that these derivatives exhibited significant pain-relieving effects in animal models, suggesting their potential use as novel analgesics. The mechanism was attributed to their interaction with opioid receptors, providing insights into their pharmacological profiles .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The tert-butyl carbamate group is a common feature in piperidine derivatives, serving as a protective group for amines during synthetic processes. Key structural analogs differ in substituents at the 4-position of the piperidine ring, which critically influence their reactivity, stability, and applications. Below is a comparative analysis of selected analogs:
Table 1: Key Structural Analogs and Their Properties
| Compound Name | Substituents | CAS Number | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| Target Compound | 4-cyano, 4-fluoro | 918431-93-3 | 228.27 | High purity (95%), drug intermediate |
| tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate | 4-amino, 4-cyano | 331281-25-5 | 227.27 | Basic amine for peptide coupling |
| tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate | 4-(4-chlorophenyl) | 877399-73-0 | 295.79 | Bulky aromatic substituent for kinase inhibitors |
| tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate | 3-cyano, 4-oxo | 206989-61-9 | 224.25 | Ketone reactivity for cyclization |
| tert-Butyl 4-(4-fluorophenyl)piperidine-1-carboxylate | 4-(4-fluorophenyl) | 183950-95-0 | 279.33 | Fluorinated aromatic bioisostere |
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The target compound’s -CN and -F groups are strong EWGs, reducing electron density at the piperidine ring. This contrasts with analogs like tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate, where the -NH₂ group introduces electron-donating effects, increasing basicity and nucleophilicity .
- Steric Bulk: Analogs such as tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate incorporate bulky aromatic substituents, which hinder ring-opening reactions but enhance binding to hydrophobic enzyme pockets in drug candidates .
Reactivity and Stability
- Fluorine vs. Chlorine: The -F substituent in the target compound offers superior metabolic stability compared to -Cl in analogs like the 4-chlorophenyl derivative. Fluorine’s smaller size and lower polarizability also reduce steric hindrance in reactions .
- Cyano Group Reactivity: The -CN group in the target compound and its analogs (e.g., tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate) facilitates nucleophilic displacement reactions, enabling diversification into amines or carboxylic acids .
Research Findings and Trends
Recent studies highlight the growing preference for fluorinated piperidine derivatives due to their enhanced bioavailability and target affinity. For instance, tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate has been incorporated into candidates for neurological disorders, capitalizing on fluorine’s ability to modulate CNS activity . Conversely, non-fluorinated analogs like tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate are favored in peptide-mimetic therapies, where basicity is critical for ionic interactions .
Biological Activity
Tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate (CAS No. 918431-93-3) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of treating infectious diseases and metabolic disorders. This article summarizes the current understanding of its biological activity, including relevant research findings, case studies, and a comparative analysis of its efficacy against various pathogens.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a cyano group and a fluorine atom, which are critical for its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially affecting its absorption and distribution in biological systems.
Antimicrobial Properties
Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis. A high-throughput screening of a diverse chemical library identified several analogs with significant inhibitory activity against this pathogen. For example, compounds derived from this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 2.0 µM to 6.3 µM, indicating potent antimicrobial activity .
Table 1: Inhibitory Activity Against M. tuberculosis
| Compound | MIC (µM) | Activity Description |
|---|---|---|
| 4PP-1 | 6.3 | Initial hit |
| 4PP-2 | 2.0 | Improved activity |
| 4PP-3 | 6.8 | Similar to seed hit |
| 4PP-4 | 21 | Modest activity |
GPR119 Modulation
This compound has also been studied for its role as a modulator of G-protein-coupled receptors (GPCRs), particularly GPR119. This receptor is implicated in glucose metabolism and insulin secretion, making it a target for diabetes treatment. Compounds that modulate GPR119 can potentially address conditions such as Type II diabetes mellitus and hyperlipidemia .
Case Studies
In one notable study, researchers synthesized various analogs of this compound to evaluate their biological activities against M. tuberculosis. The study revealed that modifications to the piperidine ring significantly influenced antimicrobial potency. For instance, altering the substituents at the 4-position led to varying degrees of activity, with some analogs achieving MIC values as low as 2.0 µM, while others showed diminished efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on this compound indicate that both the cyano and fluorine groups play pivotal roles in enhancing biological activity. Substitutions at these positions can either improve or reduce potency against targeted pathogens.
Table 2: Summary of SAR Findings
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 4-position | p-tert-butylphenyl | Increased potency |
| N-1 position | Cyclohexylmethylene | Comparable activity |
| N-1 position | Urea-linked tert-butyl | Loss of activity |
Preparation Methods
Preparation via Dehydration of Isonipecotamide and Boc Protection
A well-documented method for preparing 4-cyanopiperidine derivatives (closely related to this compound) involves the following:
- Dehydration Reaction: Isonipecotamide is dehydrated using phosphorus oxychloride (POCl3) to introduce the cyano group at the 4-position.
- pH Adjustment: Water is added to the reaction mixture, and the pH is adjusted to alkaline conditions (pH 12) using aqueous sodium hydroxide.
- Boc Protection: The resulting 4-cyano-piperidine intermediate is reacted with di-tert-butyl dicarbonate (Boc2O) to protect the nitrogen, yielding 4-cyano-1-tert-butoxycarbonylpiperidine.
- Extraction and Purification: The product is extracted with ethyl acetate, solvent removed, and purified by silica gel chromatography.
- Deprotection (if needed): The Boc group can be removed by treatment with HCl in dioxane to yield the free amine hydrochloride salt.
Limitations: This method requires multiple steps and involves laborious workup processes. The overall yield for similar methods can be moderate (e.g., ~54.7% reported for related trifluoroacetate derivatives) due to the complexity and multiple reaction stages.
Fluorination and Cyano Group Introduction
While direct specific methods for fluorination at the 4-position alongside cyano substitution are less frequently detailed in open literature, fluorination is typically introduced via electrophilic fluorinating agents or nucleophilic substitution on suitable precursors. The fluorine atom is introduced either before or after Boc protection depending on the synthetic route.
For example, a plausible sequence is:
- Starting from 4-halo-piperidine derivatives, nucleophilic substitution with cyanide introduces the cyano group.
- Subsequent fluorination at the 4-position can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Boc protection is then performed using di-tert-butyl dicarbonate.
This approach requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
Comparative Data Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Dehydration | Isonipecotamide + POCl3 | Introduction of cyano group at 4-position |
| 2 | pH Adjustment | Water + NaOH (pH 12) | Neutralization and preparation for Boc protection |
| 3 | Boc Protection | Di-tert-butyl dicarbonate (Boc2O), base | Formation of tert-butyl carbamate protecting group |
| 4 | Extraction and Purification | Ethyl acetate extraction, silica gel chromatography | Isolation of pure tert-butyl 4-cyanopiperidine derivative |
| 5 | Fluorination (if separate) | Selectfluor or NFSI, appropriate solvent | Introduction of fluorine at 4-position |
| 6 | Boc Deprotection (optional) | HCl in dioxane | Removal of Boc group to obtain free amine salt |
Research Findings and Process Optimization
- The classical method involving POCl3 dehydration followed by Boc protection is well-established but involves multiple steps and moderate yields.
- Alternative methods aim to reduce the number of steps by combining fluorination and cyano introduction or by using more efficient protecting group strategies.
- Purification by chromatography is essential to achieve high purity, given the potential for side products during multi-step synthesis.
- The choice of fluorinating agent and conditions is critical to avoid over-fluorination or degradation of sensitive groups.
- Process improvements focus on minimizing solvent use, simplifying workup, and increasing overall yield.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
